molecular formula C21H19NO6 B2554706 (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid CAS No. 802984-08-3

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Cat. No.: B2554706
CAS No.: 802984-08-3
M. Wt: 381.384
InChI Key: HEZCXNOCUYEXSK-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and two carboxylic acid moieties at positions 3 and 2. The (3S,4S) stereochemistry distinguishes it from enantiomeric forms (e.g., 3R,4R or 3R,4S). It is primarily utilized in peptide synthesis as a chiral building block, leveraging the Fmoc group’s acid-labile properties for temporary protection during solid-phase synthesis . Its structural rigidity and dicarboxylic acid functionality also make it relevant in medicinal chemistry for designing enzyme inhibitors or metal-chelating agents.

Properties

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c23-19(24)16-9-22(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCXNOCUYEXSK-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorenylmethoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution Reagents: Reagents like halogens or alkylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is used as a building block in the synthesis of more complex molecules. Its Fmoc group is particularly valuable in peptide synthesis for protecting amine groups during the assembly of peptide chains.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms. Its structural features make it a useful probe in various biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites within the molecule. This selective reactivity is crucial in multi-step synthesis processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (3R,4R)-1-Fmoc-pyrrolidine-3,4-dicarboxylic Acid

  • Structural Differences : The (3R,4R)-enantiomer shares identical functional groups but differs in stereochemistry. This impacts molecular recognition in biological systems. For instance, (3R,4R)-pyrrolidine-3,4-dicarboxylic acid derivatives have demonstrated potent inhibition of Factor Xa, a clotting enzyme, due to optimal spatial alignment with the enzyme’s active site .
  • Applications : While the (3S,4S) form is preferred in peptide synthesis, the (3R,4R) variant is explored in anticoagulant drug development .
  • Synthesis : Both enantiomers are synthesized via similar routes (e.g., Fmoc-OSu coupling with DIPEA), but chiral resolution or asymmetric catalysis is required to isolate the desired stereoisomer .

Substituted Pyrrolidine Derivatives

(3R,4S)-1-Fmoc-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
  • Structural Differences : Replaces one carboxylic acid with a 4-bromophenyl group, reducing polarity and enhancing lipophilicity.
  • Applications: The bromophenyl moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or ligand design.
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), similar to other Fmoc-protected compounds .
Hydroxypyrrolidine Derivatives (e.g., PB05605, PB07014)
  • Structural Differences : Feature hydroxyl groups instead of carboxylic acids (e.g., (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid). These lack the Fmoc group, making them unsuitable for peptide synthesis but valuable as chiral auxiliaries or glycosidase inhibitors .
  • Applications : Used in synthesizing antibiotics or glycosylation pathway modulators due to their hydrogen-bonding capabilities .

Piperazine and Piperidine Analogues

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structural Differences : Substitutes the pyrrolidine ring with a piperazine ring, increasing conformational flexibility. The acetic acid side chain adds versatility in linker design for bioconjugation .
  • Applications: Employed in constructing peptide-based nanomaterials or drug-delivery systems .
1-Fmoc-4-(sulfonamido)piperidine-3-carboxylic Acid
  • Structural Differences : Incorporates a sulfonamide group, enhancing hydrogen-bonding and target affinity. Demonstrated in RSC Advances as a precursor for protease inhibitors .
  • Synthesis: Achieved via Fmoc-OSu coupling in acetonitrile/methanol, yielding 70% pure product after precipitation .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Applications Hazard Statements References
(3S,4S)-1-Fmoc-pyrrolidine-3,4-dicarboxylic acid C21H19NO6 Fmoc, dicarboxylic acids Peptide synthesis, enzyme inhibition Not specified
(3R,4R)-1-Fmoc-pyrrolidine-3,4-dicarboxylic acid C21H19NO6 Fmoc, dicarboxylic acids Factor Xa inhibition Not specified
(3R,4S)-1-Fmoc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid C26H22BrNO4 Fmoc, bromophenyl, carboxylic acid Bioconjugation H302, H315, H319
2-[4-Fmoc-piperazin-1-yl]acetic acid C21H22N2O4 Fmoc, piperazine, acetic acid Drug delivery systems No data available

Key Research Findings

  • Stereochemical Impact: The (3R,4R) configuration is critical for Factor Xa inhibition, achieving sub-nanomolar affinity due to optimal hydrophobic and electrostatic interactions . In contrast, the (3S,4S) form is inert in this context but excels in peptide chain elongation .
  • Synthetic Efficiency : Fmoc-protected pyrrolidine derivatives typically achieve >70% yield with >95% purity when using optimized coupling conditions (e.g., DIPEA in ACN/MeOH) .
  • Safety Profile : Most Fmoc derivatives share similar hazards (e.g., skin/eye irritation), necessitating handling under ventilated conditions .

Biological Activity

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a synthetic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) group, which are significant in medicinal chemistry due to their roles in drug development and biological interactions.

Structural Characteristics

The molecular formula of this compound is C21H23NO5C_{21}H_{23}NO_5, with a molecular weight of approximately 373.41 g/mol. The presence of the Fmoc group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The Fmoc group can be selectively removed under mild conditions, allowing the release of functional amine groups that can participate in further reactions or biological interactions. This mechanism is crucial for applications in peptide synthesis and drug development.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

  • Enzyme Inhibition : Some derivatives have shown promising results as enzyme inhibitors, particularly in the context of cancer therapies targeting mutant forms of epidermal growth factor receptor (EGFR) .
  • Antitumor Activity : Compounds with similar structural motifs have been evaluated for their antitumor properties, demonstrating efficacy against various cancer cell lines .
  • Neuroprotective Effects : Studies suggest that certain pyrrolidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study examining the antitumor potential of pyrrolidine derivatives, this compound exhibited significant cytotoxicity against human lung cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Cell Line
(3S,4S)-1-(Fmoc)pyrrolidine12.5A549 (Lung)
Control Drug10.0A549 (Lung)

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of related compounds. It was found that certain analogs could inhibit arginase activity with IC50 values significantly lower than existing inhibitors.

CompoundIC50 (nM)Target Enzyme
Analog A50Arginase I
Analog B30Arginase II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.